6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide
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Overview
Description
6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the chromene core, introduction of the fluorine atom, and the construction of the thiadiazole ring. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize yield. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability of production .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in studying its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with altered properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom and thiadiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Shares the fluorine and oxo groups but differs in the core structure.
Fluoroquinolones: A class of compounds with similar antibacterial properties but different core structures.
1,2,4-triazino[1,6-a]quinoline derivatives: Similar in having a fluorine atom and a heterocyclic ring but differ in the specific arrangement of atoms.
Uniqueness
What sets 6-fluoro-4-oxo-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide apart is its unique combination of a chromene core, a thiadiazole ring, and a fluorine atom. This combination provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12FN3O3S2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide |
InChI |
InChI=1S/C15H12FN3O3S2/c1-2-5-23-15-19-18-14(24-15)17-13(21)12-7-10(20)9-6-8(16)3-4-11(9)22-12/h3-4,6-7H,2,5H2,1H3,(H,17,18,21) |
InChI Key |
OYOZXGFLQHNGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Origin of Product |
United States |
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